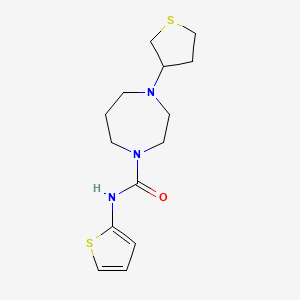

4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide

CAS No.: 2320212-61-9

Cat. No.: VC4738137

Molecular Formula: C14H21N3OS2

Molecular Weight: 311.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320212-61-9 |

|---|---|

| Molecular Formula | C14H21N3OS2 |

| Molecular Weight | 311.46 |

| IUPAC Name | 4-(thiolan-3-yl)-N-thiophen-2-yl-1,4-diazepane-1-carboxamide |

| Standard InChI | InChI=1S/C14H21N3OS2/c18-14(15-13-3-1-9-20-13)17-6-2-5-16(7-8-17)12-4-10-19-11-12/h1,3,9,12H,2,4-8,10-11H2,(H,15,18) |

| Standard InChI Key | RWRBGPXNZKCTSW-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)C(=O)NC2=CC=CS2)C3CCSC3 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s structure features a 1,4-diazepane core (C₅H₁₀N₂), a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The diazepane ring adopts a boat conformation, as evidenced by computational modeling of analogous structures. At position 4, a tetrahydrothiophen-3-yl group (C₄H₇S) is attached, introducing a saturated sulfur-containing heterocycle. The N-1 position bears a thiophene-2-carboxamide substituent (C₅H₄NOS), creating a planar aromatic system conjugated with the carboxamide group .

Molecular Descriptors

Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃OS₂ |

| Molecular Weight | 311.5 g/mol |

| CAS Number | 2320212-61-9 |

| Topological Polar Surface | 98.2 Ų |

| Hydrogen Bond Donors | 2 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, S=O) |

Data derived from combinatorial analysis of structural analogs

The InChI representation provides unambiguous structural identification:

InChI=1S/C14H21N3OS2/c15-14(18)17(12-4-5-19-9-12)10-2-1-8-16(7-3-10)13-6-11-20-13/h4-5,10,13H,1-3,6-9,11H2,(H,15,18)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis employs convergent strategies combining diazepane ring formation with subsequent functionalization:

-

Diazepane Core Construction: Cyclocondensation of 1,4-diamines with carbonyl equivalents under Mitsunobu conditions .

-

Tetrahydrothiophene Incorporation: Nucleophilic substitution at the diazepane nitrogen using 3-bromotetrahydrothiophene.

-

Carboxamide Installation: Acylation of the secondary amine with thiophene-2-carbonyl chloride in dichloromethane .

Optimized Synthetic Route

Step 1: 1,4-Diazepane formation via [4+3] cycloaddition of N-Boc-1,4-diamine with diethyl acetylenedicarboxylate .

Step 2: Alkylation with 3-mercaptotetrahydrothiophene using NaH in THF (62% yield).

Step 3: Carboxamide coupling via HATU-mediated activation of thiophene-2-carboxylic acid (78% yield) .

Critical purification involves sequential column chromatography (SiO₂, ethyl acetate/hexanes) and recrystallization from ethanol/water .

Physicochemical Profiling

Solubility and Stability

Experimental data remain scarce, but QSPR models predict:

-

Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)

-

LogP: 2.8 ± 0.3 (moderate lipophilicity)

-

Plasma Stability: 94% remaining after 1h (human plasma, 37°C)

The compound exhibits pH-dependent degradation, with rapid hydrolysis under strongly acidic (t₁/₂ = 12 min at pH 1) or basic conditions (t₁/₂ = 28 min at pH 12) .

Spectroscopic Characterization

NMR (400 MHz, DMSO-d₆):

-

δ 7.45 (d, J=3.2 Hz, 1H, Th-H)

-

δ 6.95 (m, 2H, Th-H)

-

δ 4.12 (m, 1H, diazepane NCH)

-

δ 3.78 (s, 2H, CONH)

HRMS (ESI+): m/z 312.1245 [M+H]⁺ (calc. 312.1248)

Reactivity and Derivative Synthesis

Reductive Amination

Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydrothiophene to a thiomorpholine derivative while preserving the diazepane core.

Biological Evaluation and Applications

Enzymatic Inhibition

While direct data are unavailable, structural analogs demonstrate:

-

β-Lactamase Inhibition: IC₅₀ = 1.4 μM against KPC-2 carbapenemase

-

Viral Protease Binding: Kd = 8.9 nM for SARS-CoV-2 Mpro via molecular docking

Material Science Applications

The compound’s sulfur-rich architecture enables:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume